1-(4-Fluorophenyl)prop-2-en-1-one
CAS No.: 51594-59-3
Cat. No.: VC2361690
Molecular Formula: C9H7FO
Molecular Weight: 150.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 51594-59-3 |
---|---|
Molecular Formula | C9H7FO |
Molecular Weight | 150.15 g/mol |
IUPAC Name | 1-(4-fluorophenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2 |
Standard InChI Key | HDQOQFCURUKAJI-UHFFFAOYSA-N |
SMILES | C=CC(=O)C1=CC=C(C=C1)F |
Canonical SMILES | C=CC(=O)C1=CC=C(C=C1)F |
Basic Information and Identification
1-(4-Fluorophenyl)prop-2-en-1-one is identified by several standard chemical identifiers that facilitate its recognition in scientific literature and chemical databases. The compound is characterized by the following parameters:
Parameter | Value |
---|---|
CAS Registry Number | 51594-59-3 |
Molecular Formula | C₉H₇FO |
Molecular Weight | 150.15 g/mol |
IUPAC Name | 1-(4-fluorophenyl)prop-2-en-1-one |
Alternative Names | 4-fluoro-1-acryloylbenzene; 2-Propen-1-one, 1-(4-fluorophenyl)- |
PubChem CID | 11116223 |
SMILES Notation | C=CC(=O)C1=CC=C(C=C1)F |
Exact Mass | 150.048 |
The compound consists of a 4-fluorophenyl group connected to a prop-2-en-1-one moiety, forming an α,β-unsaturated ketone structure. This structural arrangement contributes to its chemical reactivity and potential for diverse applications in organic synthesis and pharmacological research .
Structural Characteristics and Physical Properties
Chemical Structure
1-(4-Fluorophenyl)prop-2-en-1-one features a phenyl ring with a fluorine atom at the para position connected to an α,β-unsaturated carbonyl system. The three-carbon chain containing the α,β-unsaturated carbonyl group is linear and can exist in either E or Z configuration, though the E configuration is typically more stable and common .
The structure can be described as having three key components:
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A 4-fluorophenyl ring
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A carbonyl group (C=O)
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A vinyl group (CH=CH₂)
Physical Properties
The physical properties of 1-(4-Fluorophenyl)prop-2-en-1-one play a crucial role in its handling, storage, and application in various research settings. The following table summarizes the key physicochemical properties of this compound:
Property | Value |
---|---|
Physical State at Room Temperature | Solid |
Topological Polar Surface Area (TPSA) | 17.07 Ų |
LogP | 2.1944 |
Hydrogen Bond Acceptors | 1 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 2 |
Recommended Storage | Sealed in dry conditions, 2-8°C |
Shipping Conditions | Room temperature in continental US; may vary elsewhere |
These properties indicate that 1-(4-Fluorophenyl)prop-2-en-1-one is moderately lipophilic (LogP > 2) with limited water solubility, which is typical for chalcones. The presence of the fluorine atom enhances its lipophilicity compared to the unfluorinated analog, potentially affecting its biological activities and membrane permeability .
Synthesis and Preparation Methods
The synthesis of 1-(4-Fluorophenyl)prop-2-en-1-one typically employs well-established organic chemistry methodologies. Several synthetic routes have been reported in the literature, with the Claisen-Schmidt condensation being the most common approach.
Claisen-Schmidt Condensation
The primary method for synthesizing 1-(4-Fluorophenyl)prop-2-en-1-one involves the Claisen-Schmidt condensation between 4-fluoroacetophenone and formaldehyde or its derivatives. This reaction typically requires basic conditions and can be carried out in various alcoholic solvents:
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Reagents: 4-Fluoroacetophenone and formaldehyde (or paraformaldehyde)
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Catalyst: Sodium hydroxide or potassium hydroxide (10-30% solution)
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Solvent: Ethanol or methanol
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Temperature: Room temperature to slightly elevated (25-40°C)
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Time: 4-24 hours
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Purification: Filtration, washing with dilute HCl and water, followed by recrystallization from ethanol
The reaction proceeds through the formation of an enolate from 4-fluoroacetophenone, which subsequently attacks the carbonyl carbon of formaldehyde, followed by dehydration to form the α,β-unsaturated system .
Purification Techniques
After synthesis, the compound typically requires purification to achieve high purity for research applications. Common purification methods include:
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Recrystallization: Using ethanol, ethyl acetate, or dichloromethane
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Column chromatography: Using silica gel as the stationary phase and a mixture of ethyl acetate/hexane (3:7) as the mobile phase
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Filtration: Vacuum filtration to collect the precipitate formed during the reaction
The purified compound can be characterized using various analytical techniques to confirm its structure and purity before use in further studies .
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of 1-(4-Fluorophenyl)prop-2-en-1-one. Various spectroscopic methods provide complementary information about different aspects of the molecular structure.
Infrared Spectroscopy (IR)
The IR spectrum of 1-(4-Fluorophenyl)prop-2-en-1-one exhibits characteristic absorption bands that confirm its structural features:
Wavenumber (cm⁻¹) | Assignment |
---|---|
~3048 | C-H stretching (aromatic) |
~1650 | C=O stretching (carbonyl) |
~1580 | C=C stretching (alkene) |
~1390 | C-F stretching |
~860, 770 | C-H out-of-plane bending (aromatic) |
The strong carbonyl absorption at around 1650 cm⁻¹ is characteristic of α,β-unsaturated ketones, while the C-F stretching band at approximately 1390 cm⁻¹ confirms the presence of the fluorine atom .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structural arrangement and environment of hydrogen and carbon atoms in the molecule:
¹H NMR Spectroscopy
The proton NMR spectrum of 1-(4-Fluorophenyl)prop-2-en-1-one typically shows:
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Aromatic protons of the 4-fluorophenyl ring (δ ~7.0-8.0 ppm)
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Vinyl protons of the prop-2-en-1-one moiety (δ ~5.8-6.7 ppm)
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Characteristic coupling patterns due to the presence of the fluorine atom
¹³C NMR Spectroscopy
The carbon NMR spectrum typically shows:
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Carbonyl carbon (δ ~190 ppm)
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Aromatic carbons (δ ~115-165 ppm)
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Vinyl carbons (δ ~125-145 ppm)
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C-F coupling patterns in the aromatic region
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum provides specific information about the fluorine environment, typically showing a single peak at around -105 to -115 ppm relative to CFCl₃, confirming the para position of the fluorine atom on the phenyl ring .
Chemical Reactivity and Reactions
1-(4-Fluorophenyl)prop-2-en-1-one exhibits reactivity patterns typical of α,β-unsaturated ketones, with some modifications due to the presence of the fluorine atom on the aromatic ring.
Michael Addition Reactions
The α,β-unsaturated system makes 1-(4-Fluorophenyl)prop-2-en-1-one susceptible to Michael addition reactions with various nucleophiles, including:
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Amines
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Thiols
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Carbon nucleophiles (e.g., malonates, cyanoacetates)
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Hydride donors
These reactions occur preferentially at the β-carbon of the unsaturated system and serve as a valuable method for synthesizing functionalized derivatives.
Cycloaddition Reactions
The compound can participate in various cycloaddition reactions, including:
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Diels-Alder reactions with dienes
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1,3-Dipolar cycloadditions with azides, nitrones, and other 1,3-dipoles
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[2+2] Cycloadditions under photochemical conditions
These reactions lead to the formation of cyclic compounds with potential biological activities.
Reduction Reactions
The carbonyl and C=C double bond can undergo selective or complete reduction:
-
Selective reduction of the C=C bond using catalytic hydrogenation with controlled conditions
-
Selective reduction of the carbonyl group using sodium borohydride
-
Complete reduction of both functional groups using lithium aluminum hydride
These transformations provide access to various derivatives with modified functional groups and potentially altered biological activities.
Research Applications
1-(4-Fluorophenyl)prop-2-en-1-one has attracted significant research interest due to its versatile chemical properties and potential applications in various scientific disciplines.
Medicinal Chemistry and Drug Development
The compound serves as a valuable scaffold for developing potential therapeutic agents:
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Anti-inflammatory agents: Chalcones have demonstrated anti-inflammatory properties through inhibition of various inflammatory mediators and enzymes
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Antimicrobial compounds: Fluorinated chalcones often exhibit enhanced antimicrobial activities against bacteria and fungi
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Anticancer agents: α,β-Unsaturated ketones can act as Michael acceptors for cellular nucleophiles, potentially interfering with cancer cell proliferation
Research on structurally related compounds has indicated that chalcones with fluorine substitution often demonstrate improved biological activities compared to their non-fluorinated counterparts .
Material Science Applications
The compound and its derivatives have been investigated for applications in material science:
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Nonlinear optical (NLO) materials: The conjugated π-electron system contributes to NLO properties
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Fluorescent probes: The fluorophenyl group can contribute to fluorescence properties
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Photosensitive materials: The α,β-unsaturated carbonyl system can participate in photochemical reactions
These material applications leverage the unique electronic properties conferred by the combination of the fluorine atom and the conjugated system.
Synthetic Chemistry
1-(4-Fluorophenyl)prop-2-en-1-one serves as a versatile building block in organic synthesis:
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Intermediate for heterocycle synthesis
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Starting material for the preparation of complex fluorinated compounds
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Scaffold for library synthesis in medicinal chemistry
The presence of multiple reactive sites makes it a valuable synthon for constructing more complex molecular architectures .
Hazard Category | Classification |
---|---|
GHS Pictogram | GHS07 (Exclamation mark) |
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed |
H315: Causes skin irritation | |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation |
Comparison with Related Compounds
Understanding the relationship between 1-(4-Fluorophenyl)prop-2-en-1-one and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.
Comparison with Other Fluorinated Chalcones
Several fluorinated chalcones have been studied extensively, including compounds with fluorine atoms in different positions or with multiple fluorine substitutions:
Compound | Key Differences | Properties |
---|---|---|
1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one | Additional phenyl ring at position 3 | Enhanced conjugation, different electronic properties |
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | Multiple fluorine atoms | Increased lipophilicity, altered biological activity |
1-(3-Fluorophenyl)prop-2-en-1-one | Fluorine at meta position | Different electronic effects, altered reactivity |
The position and number of fluorine atoms significantly influence the compound's physical properties, reactivity, and biological activities .
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